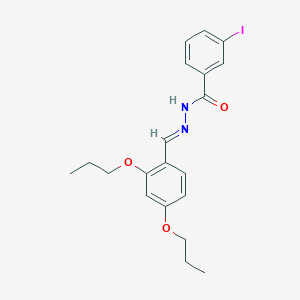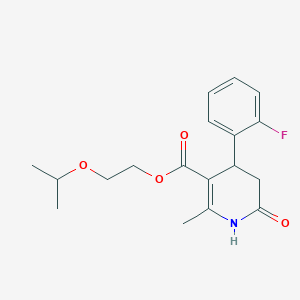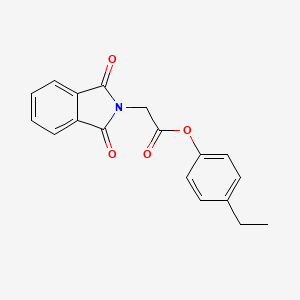
N-(5-chloro-2-cyanophenyl)-N'-(2-morpholin-4-ylethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-cyanophenyl)-N'-(2-morpholin-4-ylethyl)thiourea is a useful research compound. Its molecular formula is C14H17ClN4OS and its molecular weight is 324.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.0811600 g/mol and the complexity rating of the compound is 394. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research has shown that thiourea derivatives, including those similar to the specified compound, can be synthesized through various methods, contributing to the field of synthetic chemistry and material science. For instance, one-pot synthesis methods have been developed for the production of thiourea derivatives, which are crucial in synthesizing quinazolin-4-yl-thiourea compounds via intramolecular cycloaddition reactions (Fathalla et al., 2001). Additionally, the structural characterization of such compounds using spectroscopic techniques like FTIR, NMR, and X-ray crystallography provides valuable insights into their chemical properties and potential applications (Yamin & Hassan, 2004).
Anticorrosive Properties
Thiourea derivatives have demonstrated significant potential in corrosion inhibition, particularly in metals. Studies indicate that compounds like 1,3-bis-(morpholin-4-yl-phenyl-methyl)-thiourea can effectively inhibit corrosion in metals such as mild steel in acidic mediums. This property is attributed to the formation of protective films on the metal surface, thereby preventing corrosion (Karthik, Tamilvendan, & Prabhu, 2014).
Luminescence and Binding Properties
Research into the luminescence and anion-binding properties of thiourea derivatives, particularly those containing iridium(III) polypyridine complexes, reveals their potential in sensing and light-emitting applications. These compounds exhibit strong luminescence and the ability to act as receptors for anions, which can be utilized in developing sensors and other photophysical tools (Lo et al., 2006).
Antimicrobial Activities
Thiourea derivatives are also explored for their antimicrobial properties. The synthesis of novel aliphatic thiourea derivatives containing s-triazine moiety and their evaluation as potential antimicrobial agents highlight the versatility of these compounds in addressing various bacterial and fungal infections. These studies suggest the potential for developing new classes of antibacterial and antifungal agents based on thiourea derivatives (Desai, Mahajan, & Chikhalia, 2007).
Eigenschaften
IUPAC Name |
1-(5-chloro-2-cyanophenyl)-3-(2-morpholin-4-ylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4OS/c15-12-2-1-11(10-16)13(9-12)18-14(21)17-3-4-19-5-7-20-8-6-19/h1-2,9H,3-8H2,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BILGXIAKABNOHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=S)NC2=C(C=CC(=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N,N-dimethyl-1-(4-methyl-5-{1-[2-(trifluoromethyl)benzyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5590659.png)
![3-({1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}amino)phenol](/img/structure/B5590668.png)
![{3-allyl-1-[(2-fluorophenyl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B5590676.png)
![4-(1H-imidazol-1-ylmethyl)-N-[3-(methoxymethyl)phenyl]benzamide](/img/structure/B5590683.png)

![N-(3-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5590692.png)
![4-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde oxime](/img/structure/B5590696.png)
![3-[3-(4-isopropyl-1-piperazinyl)propyl]-8-L-prolyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5590701.png)
![4-[4-(2-furoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5590702.png)



![2-[(4-methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-2-naphthylacetamide](/img/structure/B5590735.png)
![2-chloro-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5590743.png)
